N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzene-1-sulfonamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzene-1-sulfonamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a nitrobenzenesulfonamide group
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It has been evaluated for its anticonvulsant activity and neurotoxicity.
Biological Studies: The compound exhibits good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors.
Industrial Applications: Potential use in the development of new materials and as a precursor for other complex organic compounds.
Mechanism of Action
Target of Action
The compound, also known as “C19H13N3O5S3” or “EU-0007168”, has been evaluated for its anticonvulsant activity . It has exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger .
Mode of Action
The compound interacts with these targets, potentially altering the balance of neurotransmitters in the brain and reducing the frequency and severity of seizures
Biochemical Pathways
The compound likely affects the GABAergic and glutamatergic pathways, given its interaction with GABA and glutamate receptors . These pathways play crucial roles in neuronal excitability, and their modulation can help control seizures. The downstream effects of this modulation are complex and involve changes in neuronal firing patterns and synaptic plasticity .
Result of Action
The most active compound of the series showed significant protection against seizures in a 6 Hz psychomotor seizure test . Specifically, it showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice . None of the compounds showed neurotoxicity in the highest administered dose (300 mg/kg) .
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other benzothiazole derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. These interactions could potentially influence the course of biochemical reactions .
Cellular Effects
It is plausible that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzene-1-sulfonamide at different dosages in animal models have not been reported in the literature .
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins it interacts with, have not been studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole are reacted in the presence of L-proline as a catalyst . Another method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) to mediate the synthesis under milder reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The benzothiazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-((3-ME-2-thienyl)methylene)acetohydrazide
- N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine
Uniqueness
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzene-1-sulfonamide is unique due to its combination of a benzothiazole moiety, a hydroxyphenyl group, and a nitrobenzenesulfonamide group
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5S3/c23-16-9-8-12(21-30(26,27)14-5-3-4-13(11-14)22(24)25)10-18(16)29-19-20-15-6-1-2-7-17(15)28-19/h1-11,21,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSARYWBOCAOOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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